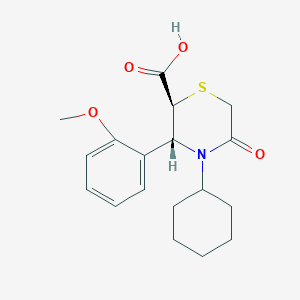

(2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the cyclohexyl and thiomorpholine rings .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylic acid group could react with bases or be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it soluble in water .Scientific Research Applications

Synthesis and Analgesic Properties

The compound has been utilized in the synthesis of analgesics. For instance, Bruderer and Bernauer (1983) described three principal routes for synthesizing a compound with analgesic properties, where derivatives of (2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid served as crucial intermediates (Bruderer & Bernauer, 1983).

Incorporation in Amino Acid Construction

Mayer and Joullié (1994) synthesized a related compound for the construction of an amino acid to be used in a constrained ring didemnin B analog. This demonstrates the compound's utility in complex molecular constructions, particularly in amino acid synthesis (Mayer & Joullié, 1994).

Use in Diastereoselective Synthesis

Suga et al. (1994) explored the use of related compounds in the diastereoselective synthesis of 2-oxazoline-4-carboxylates. Their research highlights the compound's relevance in producing specific stereochemical configurations, which is crucial in pharmaceutical synthesis (Suga et al., 1994).

Applications in Complex Synthesis

King and Martin (1991) described syntheses of novel 2-morpholine carboxylic acid derivatives, indicating the compound's versatility in creating complex molecular structures. This property is significant for developing new pharmaceutical agents (King & Martin, 1991).

Role in Catalytic Oxidative Cyclization

Bacchi et al. (2005) utilized related compounds in catalytic oxidative cyclization reactions. Such reactions are pivotal in organic synthesis, particularly in the construction of heterocyclic compounds, which are a backbone of many pharmaceuticals (Bacchi et al., 2005).

Future Directions

properties

IUPAC Name |

(2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-23-14-10-6-5-9-13(14)16-17(18(21)22)24-11-15(20)19(16)12-7-3-2-4-8-12/h5-6,9-10,12,16-17H,2-4,7-8,11H2,1H3,(H,21,22)/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCWKAZNJZJMGI-SJORKVTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2[C@H](SCC(=O)N2C3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2356830.png)

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

![2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2356835.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)

![[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate](/img/structure/B2356839.png)

![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)

![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2356851.png)